tert-Butyl rosuvastatin

Purity Analysis HPLC Impurity Profile

Rosuvastatin API manufacturers face alkali metal impurity challenges during final ester hydrolysis. tert-Butyl rosuvastatin (CAS 355806-00-7) solves this by enabling organic nitrogen base-mediated deprotection, eliminating sodium/potassium contamination risk. • Enables alkali-metal-free API synthesis per patent routes • >98% purity supports ANDA analytical method validation • Bulk kg-scale supply with full characterization data

Molecular Formula C26H36FN3O6S
Molecular Weight 537.6 g/mol
CAS No. 355806-00-7
Cat. No. B041824
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl rosuvastatin
CAS355806-00-7
Synonyms(3R,5S,6E)-7-[4-(4-Fluorophenyl)-6-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl]-3,5-dihydroxy-6-heptenoic Acid 1,1-Dimethylethyl Ester;  (3R,5S,6E)-7-[4-(4-Fluorophenyl)-6-isopropyl-2-[(methanesulfonyl)methylamino]pyrimidin-5-yl]-3,5
Molecular FormulaC26H36FN3O6S
Molecular Weight537.6 g/mol
Structural Identifiers
SMILESCC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)OC(C)(C)C)O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C
InChIInChI=1S/C26H36FN3O6S/c1-16(2)23-21(13-12-19(31)14-20(32)15-22(33)36-26(3,4)5)24(17-8-10-18(27)11-9-17)29-25(28-23)30(6)37(7,34)35/h8-13,16,19-20,31-32H,14-15H2,1-7H3/b13-12+/t19-,20-/m1/s1
InChIKeyIJHZGLLGELSZAF-OKLSWEBGSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





tert-Butyl Rosuvastatin: Purity & Analytical Standards


tert-Butyl rosuvastatin (CAS 355806-00-7), also known as rosuvastatin tert-butyl ester, is a key protected synthetic intermediate in the multi-step synthesis of the active pharmaceutical ingredient (API) rosuvastatin calcium [1]. Its molecular formula is C26H36FN3O6S, with a molecular weight of approximately 537.6 g/mol . It functions as a late-stage, protected intermediate where the tert-butyl ester moiety temporarily masks the carboxylic acid group of the rosuvastatin core [1]. This protection is critical for enabling subsequent chemical transformations and purifications without interference from the free acid. Following successful assembly and purification, the tert-butyl ester group is cleaved via hydrolysis to yield the final API, rosuvastatin calcium, the active component of the blockbuster drug Crestor [1]. As such, the purity and stereochemical integrity of tert-butyl rosuvastatin are not merely analytical specifications but direct determinants of the quality, yield, and regulatory compliance of the final drug product.

tert-Butyl Rosuvastatin vs. Other Esters


In the synthesis of rosuvastatin calcium, substituting tert-butyl rosuvastatin with a generic 'rosuvastatin ester' such as the methyl or ethyl ester is not a trivial decision. While all serve the same fundamental purpose of carboxyl protection, the choice of ester is intrinsically linked to the final API's purity, especially concerning alkali metal impurities. Hydrolysis of a rosuvastatin ester is a critical final step in API synthesis. A comparative analysis of multiple patent filings reveals a strong preference for the tert-butyl ester specifically when the goal is to achieve an API that is 'substantially free of alkali metal impurities' [1][2]. Processes describing the hydrolysis of the methyl ester (or other C1-C5 alkyl esters) typically use sodium hydroxide or similar inorganic bases, which can lead to sodium salt formation and subsequent challenges in removing sodium or potassium ions from the final rosuvastatin calcium product [1]. In contrast, patents and processes that prioritize the use of the tert-butyl ester often enable hydrolysis using organic nitrogen bases (e.g., guanidines, amidines, quaternary ammonium hydroxides) rather than inorganic alkali metal hydroxides, directly mitigating the risk of introducing and having to later remove these difficult-to-separate metal ions [1][2]. This fundamental difference in process chemistry has significant downstream implications for purification cost, API purity profile, and overall process robustness. Therefore, for procurement directed toward high-purity API manufacturing, selecting the tert-butyl ester is a strategically distinct choice with verifiable benefits for impurity control.

tert-Butyl Rosuvastatin: Purity & Process Evidence


High-Purity Grade vs. Standard Grade

When procuring tert-butyl rosuvastatin, the purity specification is a critical differentiator. While a common specification is ≥98% purity by HPLC , certain suppliers offer a high-purity grade that demonstrably exceeds this benchmark. This higher-purity material, typically analyzed via LC-MS and NMR, is reported to be free of impurities and achieve a purity of at least 99% by liquid chromatography analysis . Mass spectrometry further confirms that no other alkali metal ions are present at greater than 0.1% .

Purity Analysis HPLC Impurity Profile Reference Standards

Validated NP-HPLC for Stereoisomer Quantification

Ensuring stereochemical purity is paramount for a chiral intermediate like tert-butyl rosuvastatin. A validated Normal-Phase High-Performance Liquid Chromatography (NP-HPLC) method has been established for the simultaneous determination of its enantiomer and two diastereomers (I and II) [1]. This method provides a quantitative framework for quality control, ensuring the correct (3R,5S) stereochemistry is dominant. The method demonstrates excellent recovery and precision for the undesired isomers [1].

Chiral Purity NP-HPLC Stereoisomers Method Validation

Alkali Metal-Free Hydrolysis Strategy

A key differentiator for tert-butyl rosuvastatin lies in its enabling role in a specific, high-purity synthesis route for the final API. The hydrolysis of the tert-butyl ester can be performed using organic nitrogen bases (e.g., guanidines, amidines) as an alternative to inorganic alkali metal hydroxides like NaOH [1]. This is in contrast to processes using methyl or ethyl esters, which more commonly rely on NaOH for hydrolysis, potentially leading to the formation and entrainment of sodium salts in the final calcium salt API [2]. The choice of the tert-butyl ester intermediate thus directly facilitates a process designed to yield amorphous rosuvastatin calcium 'substantially free of alkali metal impurities' [1].

Synthesis Impurity Control Process Chemistry Hydrolysis

tert-Butyl Rosuvastatin Application Scenarios


High-Purity API Manufacturing Intermediate

This is the primary industrial use case. The quantitative evidence supporting this application is the ability to select a synthesis route that avoids alkali metal bases during the final hydrolysis step, a key differentiator enabled by the tert-butyl ester . This makes it the preferred choice for manufacturers targeting a final API that is 'substantially free of alkali metal impurities', a critical quality attribute for regulatory submissions and product consistency [1].

Reference Standard for Analytical Method Validation

Given its role as a key intermediate and potential process-related impurity, high-purity (>99%) tert-butyl rosuvastatin is an essential reference standard for developing and validating robust analytical methods . The existence of a validated NP-HPLC method that can quantify its enantiomer and diastereomers with high accuracy and precision (recovery >96%, RSD <5%) provides a proven analytical framework for in-house quality control [1]. This is critical for ANDA filings and ensuring batch-to-batch consistency of the API.

Impurity Profiling Calibration Standard

As a well-characterized compound with a defined purity profile (≥98% or >99% ), tert-butyl rosuvastatin is used as a reference marker in impurity profiling studies. Its distinct retention time and MS fragmentation pattern allow analytical chemists to identify, quantify, and control its presence as a potential residual intermediate or process impurity in the final rosuvastatin calcium drug substance or drug product [1].

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